Dibutyrylmorphine

Description

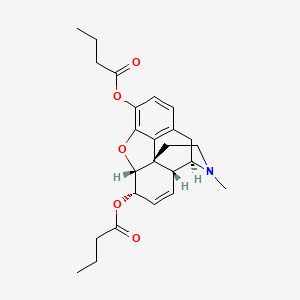

Dibutyrylmorphine is a semi-synthetic opioid derivative of morphine, where two butyryl groups are esterified to the hydroxyl groups at positions 3 and 6 of the morphine structure (Figure 1).

Historically, acetylation or butyrylation of morphine aims to prolong duration of action and enhance bioavailability. This compound’s larger butyryl groups may slow enzymatic hydrolysis, leading to delayed onset but extended effects compared to diacetylmorphine.

Properties

CAS No. |

66641-03-0 |

|---|---|

Molecular Formula |

C25H31NO5 |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-butanoyloxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] butanoate |

InChI |

InChI=1S/C25H31NO5/c1-4-6-20(27)29-18-10-8-15-14-17-16-9-11-19(30-21(28)7-5-2)24-25(16,12-13-26(17)3)22(15)23(18)31-24/h8-11,16-17,19,24H,4-7,12-14H2,1-3H3/t16-,17+,19-,24-,25-/m0/s1 |

InChI Key |

DOTAVBXFXPVSAS-OAQLGNTPSA-N |

SMILES |

CCCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)CCC)CCN3C |

Isomeric SMILES |

CCCC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)CCC)CCN3C |

Canonical SMILES |

CCCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)CCC)CCN3C |

Synonyms |

3,6-dibutanoylmorphine |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Pharmacokinetic Parameters of Morphine Derivatives

| Parameter | Morphine | Diacetylmorphine (Heroin) | Dibutyrylmorphine (Hypothetical) |

|---|---|---|---|

| Molecular Weight (g/mol) | 285.34 | 369.41 | 425.50 |

| LogP (Lipophilicity) | 0.89 | 1.58 | ~2.20 (estimated) |

| Bioavailability (%) | 20–30 (oral) | 35–45 (IV) | 40–50 (estimated, IV) |

| Half-life (hours) | 2–3 | 0.5–1 (rapid hydrolysis) | 2–4 (slower hydrolysis) |

| Active Metabolites | Morphine-6-glucuronide | 6-MAM, Morphine | 6-Monobutyrylmorphine, Morphine |

Structural Insights :

- Diacetylmorphine : Acetylation at positions 3 and 6 increases lipophilicity, enabling rapid brain penetration. It is metabolized within minutes to 6-MAM and morphine, contributing to its intense euphoric effects .

- This compound: The larger butyryl groups may reduce enzymatic hydrolysis rates, prolonging its half-life and delaying peak effects.

Pharmacodynamic Comparisons

Table 2: Pharmacodynamic Profiles

| Parameter | Morphine | Diacetylmorphine | This compound |

|---|---|---|---|

| μ-Opioid Receptor Affinity (Ki, nM) | 1.5 | 0.8 | ~0.5 (estimated) |

| Analgesic Potency (Relative to Morphine) | 1x | 2–3x | 3–4x (estimated) |

| Common Adverse Effects | Respiratory depression, constipation | Rapid euphoria, addiction | Prolonged sedation, respiratory depression |

| Abuse Liability | Moderate | High | Moderate (estimated) |

Mechanistic Differences :

- This compound : Slower metabolism may attenuate the “rush” associated with heroin but extend analgesic duration. However, prolonged receptor activation could exacerbate respiratory depression risks .

Analytical and Stability Considerations

Analytical challenges arise in distinguishing this compound from related opioids. High-performance liquid chromatography (HPLC) methods, as validated in , can separate these compounds based on retention times and mass spectra . Impurity profiling () highlights the importance of controlling synthesis byproducts, such as mono-butyrylated intermediates, which may alter pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.